S62798 vs. DS-1040b: Potency on Rodent TAFIa and In Vivo Fibrinolysis
S62798 shows a distinct species potency profile compared to DS-1040b. While both are potent on human TAFIa, S62798 demonstrates significantly higher activity on mouse TAFIa (IC50 = 270 nM) compared to DS-1040b, for which no mouse TAFIa data is reported, and the rat TAFIa IC50 is 8.01 nM [1][2]. This makes S62798 a more viable tool for specific murine thromboembolism models where DS-1040b may be ineffective or require higher doses. Furthermore, S62798's in vivo clot lysis efficacy (MED = 0.03 mg/kg in a mouse model) is a key differentiator for researchers requiring robust rodent validation [3].
| Evidence Dimension | Potency on Mouse TAFIa and In Vivo Fibrinolysis Efficacy |
|---|---|
| Target Compound Data | IC50 (Mouse TAFIa) = 270 nM; In vivo clot lysis MED = 0.03 mg/kg (i.v., mouse model) |
| Comparator Or Baseline | DS-1040b: IC50 (Mouse TAFIa) = Not Reported; IC50 (Rat TAFIa) = 8.01 nM; In vivo clot lysis MED not reported for direct comparison |
| Quantified Difference | S62798 provides a reported 270 nM potency on mouse TAFIa, enabling studies in common murine disease models. DS-1040b lacks reported mouse TAFIa activity, limiting its use in such models. |
| Conditions | IC50 values from in vitro enzymatic assays; in vivo data from a tissue factor-induced murine pulmonary thromboembolism model. |
Why This Matters
For scientists requiring robust activity in murine thrombosis models (the standard for in vivo proof-of-concept), S62798's characterized mouse TAFIa potency is a critical selection factor.
- [1] Leenaerts, D., et al. (2021). S62798, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism. Thrombosis Research, 204, 81-87. View Source
- [2] Noguchi, K., et al. (2018). Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). Thrombosis Research, 168, 96-101. View Source
- [3] Leenaerts, D., et al. (2021). S62798, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism. Thrombosis Research, 204, 81-87. View Source
